molecular formula C10H11ClN2 B1609483 2-(4-chloro-1H-indol-3-yl)ethan-1-amine CAS No. 2447-16-7

2-(4-chloro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B1609483
CAS No.: 2447-16-7
M. Wt: 194.66 g/mol
InChI Key: XBGZZDHALNZOLW-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-3-yl)ethan-1-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 4th position of the indole ring, which can significantly alter its chemical and biological properties.

Biochemical Analysis

Biochemical Properties

4-Chlorotryptamine, like its parent compound tryptamine, is expected to interact with various enzymes, proteins, and other biomolecules. Tryptamine has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic and glutamatergic systems . As a derivative, 4-Chlorotryptamine may share these interactions, but the presence of the chlorine atom could potentially alter these interactions and the nature of its biochemical reactions.

Cellular Effects

Based on its structural similarity to tryptamine, it can be hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that tryptamine, from which 4-Chlorotryptamine is derived, is synthesized in the mammalian brain by the enzymatic decarboxylation of L-tryptophan, catalyzed by aromatic L-amino acid decarboxylase . It is then metabolized to 3-indolcetaldehyde by oxidative deamination catalyzed by the enzyme monoamine oxidase . It is possible that 4-Chlorotryptamine follows a similar pathway.

Metabolic Pathways

The metabolic pathways involving 4-Chlorotryptamine are not fully known. It is known that tryptamine, the parent compound, is involved in several metabolic pathways. In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-chloro-1H-indol-3-yl)ethan-1-amine can be synthesized through various methods. One common approach involves the halogenation of 1H-Indole-3-ethanamine using chlorine or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(4-chloro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Various oxidized indole derivatives.

    Reduction: Dechlorinated indole derivatives.

    Substitution: Substituted indole derivatives with different functional groups.

Comparison with Similar Compounds

Uniqueness: 2-(4-chloro-1H-indol-3-yl)ethan-1-amine is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for studying the effects of halogenation on indole chemistry and biology .

Properties

IUPAC Name

2-(4-chloro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGZZDHALNZOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179230
Record name 1H-Indole-3-ethanamine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-16-7
Record name 4-Chlorotryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-ethanamine, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-ethanamine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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